molecular formula C22H24N4O3 B12909568 (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

Cat. No.: B12909568
M. Wt: 392.5 g/mol
InChI Key: NYDAOAOFRBMAPQ-PMACEKPBSA-N
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Description

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide is a complex organic compound with significant potential in various scientific fields. This compound features an indole ring, an acetamido group, and a phenylpropanamide structure, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Peptide Bond Formation: The acetamido-indole compound is coupled with a phenylalanine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex organic molecules.

Biology

In biological research, it serves as a probe to study protein-ligand interactions due to its peptide-like structure.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory agent or in cancer research due to its ability to interact with specific biological targets.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of high-value chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic tryptophan, allowing it to bind to protein active sites, while the acetamido and phenylpropanamide groups enhance its binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

    Phenylalanine: An amino acid with a phenyl group.

Uniqueness

What sets (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide apart is its combination of an indole ring, acetamido group, and phenylpropanamide structure, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide, also known as a derivative of indole, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4} with a molecular weight of 393.44 g/mol. Its structure features an indole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, a study by Cadelis et al. demonstrated that indole-based compounds could enhance the efficacy of existing antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those for traditional antibiotics alone, suggesting a synergistic effect.

CompoundMIC against P. aeruginosaMIC against E. coli
Doxycycline Alone12.5 µM25 µM
Doxycycline + Indole Derivative6.25 µM3.125 µM

Cytotoxicity Studies

While exploring the antimicrobial properties, it is crucial to assess cytotoxicity. Some indole derivatives have shown cytotoxic effects towards human embryonic kidney cells (HEK293). For example, certain analogs exhibited hemolytic activity towards human red blood cells, which limits their therapeutic application . Therefore, further modifications to reduce toxicity while maintaining efficacy are necessary.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized various indole derivatives and tested their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The study found that certain substitutions on the indole ring significantly affected antimicrobial potency and selectivity .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify structural features that enhance biological activity. The study revealed that modifications at specific positions on the indole moiety could lead to improved binding affinity to bacterial targets while reducing cytotoxicity .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C22H24N4O3/c1-14(27)25-20(12-16-13-24-18-10-6-5-9-17(16)18)22(29)26-19(21(23)28)11-15-7-3-2-4-8-15/h2-10,13,19-20,24H,11-12H2,1H3,(H2,23,28)(H,25,27)(H,26,29)/t19-,20-/m0/s1

InChI Key

NYDAOAOFRBMAPQ-PMACEKPBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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